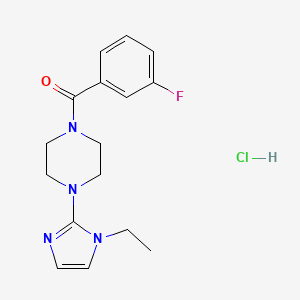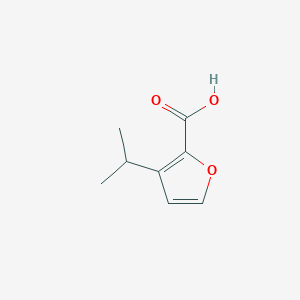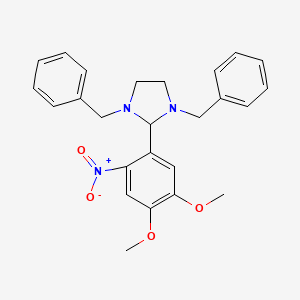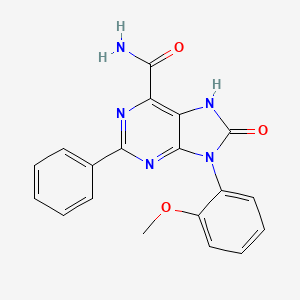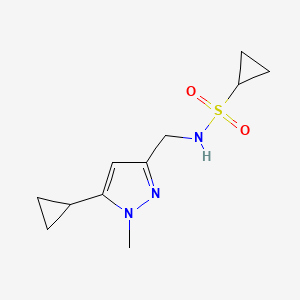![molecular formula C15H17N3 B2587609 2-(cyclohex-3-en-1-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1479075-06-3](/img/structure/B2587609.png)
2-(cyclohex-3-en-1-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a cyclohexene ring (a six-membered ring with one double bond), an amino group (-NH2), a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom), and a carbonitrile group (-C≡N). These functional groups could potentially give the compound various chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexene and pyridine rings, the introduction of the amino group, and the addition of the carbonitrile group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexene and pyridine rings would give the molecule a certain degree of rigidity, while the amino and carbonitrile groups could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on its specific structure and the conditions under which it is used. The amino group could potentially participate in acid-base reactions, the carbonitrile group could undergo reactions with nucleophiles, and the double bonds in the cyclohexene and pyridine rings could potentially participate in addition reactions .Propiedades
IUPAC Name |
2-(cyclohex-3-en-1-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-10-12-9-11-5-4-8-14(11)18-15(12)17-13-6-2-1-3-7-13/h1-2,9,13H,3-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEHJYQYDOSKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)NC3CCC=CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohex-3-en-1-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


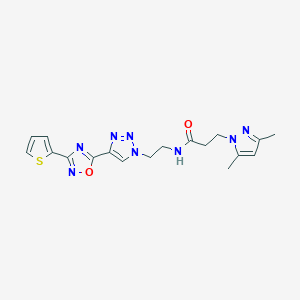

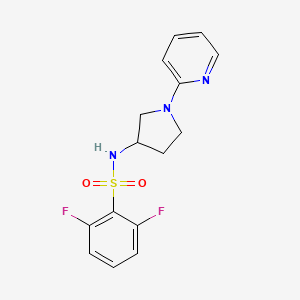
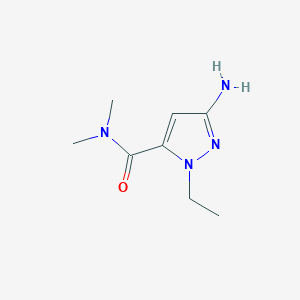
![3-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B2587536.png)
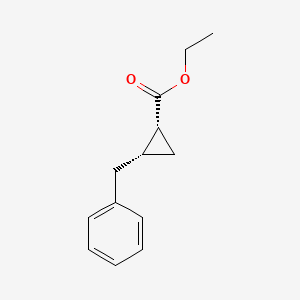
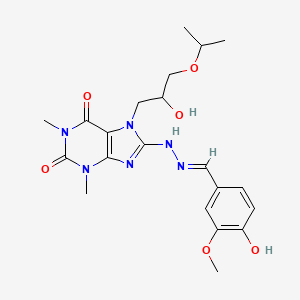
![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B2587540.png)
